3-(2-Bromo-4-chloro-phenoxy)propanenitrile 3-(2-Bromo-4-chloro-phenoxy)propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17538434
InChI: InChI=1S/C9H7BrClNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,5H2
SMILES:
Molecular Formula: C9H7BrClNO
Molecular Weight: 260.51 g/mol

3-(2-Bromo-4-chloro-phenoxy)propanenitrile

CAS No.:

Cat. No.: VC17538434

Molecular Formula: C9H7BrClNO

Molecular Weight: 260.51 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromo-4-chloro-phenoxy)propanenitrile -

Molecular Formula C9H7BrClNO
Molecular Weight 260.51 g/mol
IUPAC Name 3-(2-bromo-4-chlorophenoxy)propanenitrile
Standard InChI InChI=1S/C9H7BrClNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,5H2
Standard InChI Key JUQQKJCBLFEMPL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Br)OCCC#N

Chemical Structure and Physicochemical Properties

3-(2-Bromo-4-chloro-phenoxy)propanenitrile (molecular formula: C₉H₇BrClNO) is a halogen-substituted aromatic nitrile with a molecular weight of 260.51 g/mol. The compound features a phenoxy backbone substituted with bromine at the 2-position and chlorine at the 4-position, coupled with a propanenitrile side chain.

Structural Features

  • Aromatic Ring: The bromine and chlorine atoms introduce steric and electronic effects, influencing reactivity.

  • Nitrile Group: The polar nitrile moiety enhances solubility in organic solvents and participates in nucleophilic reactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₇BrClNO
Molecular Weight260.51 g/mol
DensityNot reported
Boiling PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The compound’s reactivity is driven by the electron-withdrawing effects of the halogens and nitrile group, making it amenable to substitution and coupling reactions.

Synthesis and Manufacturing Processes

The synthesis of 3-(2-Bromo-4-chloro-phenoxy)propanenitrile typically involves multi-step halogenation and etherification reactions.

Key Synthetic Steps

  • Halogenation of Phenol:

    • 2-Bromo-4-chlorophenol is synthesized via sequential bromination and chlorination of phenol derivatives.

  • Etherification:

    • The phenolic hydroxyl group reacts with acrylonitrile or a propanenitrile precursor under basic conditions (e.g., K₂CO₃) to form the ether linkage.

Table 2: Reaction Conditions for Etherification

ParameterOptimal Condition
SolventDimethylformamide (DMF)
Temperature80–100°C
CatalystPotassium carbonate (K₂CO₃)
Reaction Time6–12 hours

Yield optimization requires precise control of temperature and stoichiometry, with reported purity exceeding 99% in industrial settings.

Applications in Pharmaceutical and Agrochemical Industries

Pharmaceutical Applications

Drug NameTherapeutic UseMechanism of Action
IvabradineChronic heart failureInhibits cardiac pacemaker currents (Iₓ)

Agrochemical Applications

In agrochemistry, the compound’s halogenated structure contributes to pesticidal activity, particularly against lepidopteran pests. Its mode of action involves disrupting neuronal sodium channels in insects.

HazardPrecautionary Measure
Skin irritationWear nitrile gloves and lab coats
Eye damageUse chemical goggles
Inhalation riskOperate in fume hoods

Material Safety Data Sheets (MSDS) recommend storage in sealed containers at 2–8°C to prevent degradation.

Recent Research Findings and Future Directions

Current Research Trends

  • Synthetic Optimization: Recent studies focus on microwave-assisted synthesis to reduce reaction times by 40%.

  • Biological Screening: Preliminary in vitro assays indicate potential antiviral activity against RNA viruses, possibly due to halogen-mediated interference with viral replication.

Future Prospects

  • Drug Discovery: Expanding its use in synthesizing kinase inhibitors for oncology.

  • Green Chemistry: Developing solvent-free synthesis routes to minimize environmental impact.

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260.5147 g/mol